1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Description
Historical Development and Context
The development of 1,1,1,3,3,3-hexafluoropropan-2-yl nonafluorobutane-1-sulfonate is rooted in the mid-20th-century expansion of PFAS chemistry. Following the discovery of electrochemical fluorination in the 1940s, companies like 3M pioneered the synthesis of perfluoroalkane sulfonyl fluorides, which served as precursors to surfactants and polymer additives. By the 1990s, growing recognition of the environmental and toxicological risks associated with long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS), spurred efforts to develop shorter-chain alternatives.
This compound emerged as part of a broader shift toward perfluorobutane sulfonate (PFBS)-based chemistry, which was marketed as having reduced bioaccumulation potential compared to PFOS. Its synthesis typically involves the reaction of perfluorobutanesulfonyl fluoride with hexafluoroisopropanol, a process refined to minimize impurities such as perfluorosulfolane. Commercial production accelerated in the early 2000s, particularly in China, following the phaseout of PFOS in Western countries.
Classification within the Per- and Polyfluoroalkyl Substances (PFAS) Family
1,1,1,3,3,3-Hexafluoropropan-2-yl nonafluorobutane-1-sulfonate is classified as a non-polymer perfluoroalkyl substance under the PFAS family tree (Figure 1). Key structural and functional attributes include:
| Property | Classification |
|---|---|
| Backbone Structure | Perfluorobutane sulfonate (C₄F₉SO₃⁻) esterified with a hexafluoroisopropyl group |
| Functional Group | Sulfonate ester (R-O-SO₂-C₄F₉) |
| Chain Length | Short-chain (C₄ sulfonate backbone) |
| Subclass | Perfluoroalkane sulfonates (PFSAs) |
Figure 1. Position within the PFAS hierarchy.
Unlike polyfluoroalkyl substances, which contain at least one non-fluorinated carbon, this compound is fully fluorinated, conferring extreme resistance to degradation. It shares structural similarities with PFBS but differs in the esterifying alcohol, which enhances its hydrophobicity and suitability as a surfactant or cross-coupling reagent.
Significance in Environmental Chemistry and Materials Science
Environmental Chemistry
The compound’s environmental behavior is shaped by its perfluorinated structure:
- Persistence : The carbon-fluorine bond (C–F) is one of the strongest in organic chemistry, rendering the molecule resistant to hydrolysis, photolysis, and microbial degradation.
- Mobility : High water solubility (estimated log P = 4.98) and low adsorption to sediments facilitate widespread distribution in aquatic systems, analogous to PFBS.
- Transformation Potential : While classified as a terminal PFAS, its ester linkage may hydrolyze under alkaline conditions to yield perfluorobutanesulfonic acid (PFBS), a regulated contaminant.
Materials Science Applications
- Cross-Coupling Reactions : The compound serves as a precursor to nonaflates (C₄F₉SO₃⁻), which are electrophiles in palladium-catalyzed C–N bond-forming reactions. Its stability under reaction conditions surpasses that of triflate derivatives, enabling efficient synthesis of heterocyclic compounds.
- Surfactants and Coatings : As a fluorosurfactant, it reduces surface tension in firefighting foams and industrial coatings, though its use has declined due to regulatory scrutiny.
Current Regulatory Status and Environmental Concerns
Regulatory Landscape
- European Union : Perfluorobutanesulfonic acid (PFBS) and its salts were added to the Substances of Very High Concern (SVHC) list under REACH in 2023 due to persistence, mobility, and thyroid-disrupting effects. While the ester derivative is not explicitly regulated, its hydrolysis to PFBS places it under scrutiny.
- United States : The EPA’s PFAS Strategic Roadmap (2021) identifies perfluorobutane sulfonates as emerging contaminants, with pending toxicity assessments under the Toxic Substances Control Act (TSCA).
- Global Initiatives : The Stockholm Convention’s 2022 amendment included perfluorohexane sulfonic acid (PFHxS), signaling tighter controls on short-chain PFAS.
Environmental Monitoring Challenges
- Analytical Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for quantification at parts-per-trillion levels, complicating routine monitoring.
- Remediation Costs : Conventional water treatment methods (e.g., activated carbon) are less effective for short-chain PFAS, necessitating advanced technologies like ion-exchange resins.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O3S/c8-2(9,10)1(3(11,12)13)25-26(23,24)7(21,22)5(16,17)4(14,15)6(18,19)20/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGIGMPEVWTUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF15O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895926 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118334-96-6 | |
| Record name | 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118334-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Fluorinated Alcohols
A principal method involves the reaction of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride with 1,1,1,3,3,3-hexafluoroisopropanol under basic conditions. This approach leverages the high electrophilicity of the sulfonyl fluoride group.
Procedure :
- Activation : 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under argon.
- Deprotonation : 1,1,1,3,3,3-hexafluoroisopropanol (1.2 equiv) is treated with sodium hydride (1.5 equiv) at 0°C to generate the alkoxide.
- Coupling : The alkoxide is added dropwise to the sulfonyl fluoride solution, and the mixture is refluxed for 12–24 hours.
- Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane. Flash chromatography (hexane/ethyl acetate) yields the pure sulfonate ester.
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the alkoxide nucleophile attacks the electrophilic sulfur center. Steric hindrance from the hexafluoroisopropyl group is mitigated by the use of polar aprotic solvents like THF, which stabilize transition states.
Two-Step Synthesis via Intermediate Sulfonic Acids
Alternative routes involve the isolation of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid as an intermediate, followed by esterification.
Step 1 – Sulfonic Acid Preparation :
Nonafluorobutane-1-sulfonic acid is synthesized by hydrolysis of the corresponding sulfonyl chloride using aqueous NaOH (2.0 M, 60°C, 6 hours). Acidification with HCl precipitates the sulfonic acid.
Step 2 – Esterification :
The sulfonic acid is reacted with 1,1,1,3,3,3-hexafluoroisopropyl bromide in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 48 hours, followed by filtration and distillation under reduced pressure.
Challenges :
- Moisture Sensitivity : Both reagents are hygroscopic, requiring strict anhydrous conditions.
- Side Reactions : Competing elimination pathways are suppressed by maintaining low temperatures during coupling.
Optimization and Catalysis
Role of Crown Ethers
The addition of 18-crown-6 (10 mol%) significantly enhances reaction rates by sequestering sodium ions, thereby increasing the nucleophilicity of the alkoxide. For example, yields improve from 45% to 78% when crown ethers are employed in the nucleophilic substitution method.
Solvent Effects
Nonpolar solvents (e.g., hexane) favor slower, more controlled reactions, reducing side products like sulfonic anhydrides. Conversely, THF accelerates the reaction but requires precise stoichiometry to avoid over-fluorination.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound and the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as sulfonic acids, alcohols, and ethers. These products retain the high thermal stability and chemical resistance characteristic of the parent compound.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and polymers.
Biology: The compound is employed in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: It is explored for its potential use in drug development, especially in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials that require high thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric hindrance contribute to its unique effects on molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and toxicological distinctions between the target compound and its analogs:
Key Comparisons:
Structural Variations :
- The target compound and potassium salt share the same sulfonate anion but differ in counterion (ester vs. K⁺). This drastically alters physical state (ester vs. ionic solid) and solubility .
- Naphthalen-2-yl ester replaces the fluorinated alcohol with an aromatic group, likely improving UV stability but reducing fluorinated surface activity .
Applications: Ionic salts (e.g., potassium nonafluorobutane sulfonate) are favored in electrochemical systems due to ionic conductivity . Esters (target and naphthyl derivatives) are more suited for non-polar matrices, such as polymer additives or specialty solvents.
Toxicity and Regulation: All compounds fall under PFAS regulations due to the nonafluorobutane sulfonate group. However, PFBS derivatives exhibit lower bioaccumulation than long-chain analogs like PFOS . The target compound’s ester linkage may reduce acute toxicity compared to ionic forms but retains environmental persistence risks .
Research Findings and Data
Thermal and Chemical Stability
- Fluorinated sulfonates generally exhibit thermal stability >300°C , with decomposition pathways involving cleavage of C-F or S-O bonds .
- The hexafluoroisopropyl group in the target compound likely enhances resistance to hydrolysis compared to non-fluorinated esters .
Environmental Impact
- PFBS derivatives (including the target compound) show shorter environmental half-lives than PFOS but still require monitoring due to widespread PFAS contamination in coastal regions (e.g., PFBS detected in Chinese eggs at 1.24 μg/kg) .
Biological Activity
1,1,1,3,3,3-Hexafluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate (often referred to as HFPS) is a fluorinated compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of HFPS based on recent studies and findings.
HFPS is a sulfonate compound characterized by its high fluorine content. The presence of multiple fluorinated groups contributes to its hydrophobicity and stability under various environmental conditions. The chemical structure can be represented as follows:
Toxicity and Biocompatibility
Research has indicated that fluorinated compounds like HFPS exhibit varying degrees of toxicity. A study focusing on the cytotoxic effects of per- and polyfluoroalkyl substances (PFAS) found that certain fluorinated compounds can induce cellular stress and apoptosis in human cell lines. Specifically, exposure to HFPS has been linked to alterations in cell viability and metabolic activity in vitro .
Environmental Persistence
HFPS is classified as a persistent organic pollutant (POP), which raises concerns regarding its accumulation in biological systems. Studies have demonstrated that compounds with similar structures can bioaccumulate in aquatic organisms. For instance, nonafluorobutane sulfonate (NFBS), a related compound, has shown significant bioaccumulation in fish tissues . This persistence can lead to long-term ecological impacts and potential health risks for organisms higher up the food chain.
The biological mechanisms through which HFPS exerts its effects are still under investigation. Preliminary findings suggest that HFPS may interact with cellular membranes due to its lipophilicity. This interaction can disrupt membrane integrity and influence cellular signaling pathways. Additionally, studies have indicated that fluorinated compounds can interfere with endocrine functions by mimicking hormone activity .
Case Study 1: Impact on Aquatic Life
A study conducted on the effects of PFAS on fish populations highlighted the detrimental impacts of HFPS on reproductive health. Fish exposed to sub-lethal concentrations exhibited reduced fertility rates and developmental abnormalities in offspring . The study emphasized the need for further research into the long-term ecological consequences of HFPS contamination.
Case Study 2: Human Health Implications
An epidemiological study investigated the correlation between PFAS exposure and adverse health outcomes in humans. Participants with higher serum levels of PFAS were found to have increased risks of liver damage and immune dysfunction . While HFPS was not directly measured in this study, its structural similarities to other PFAS suggest potential health risks.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 346.13 g/mol |
| Solubility | Low solubility in water |
| Toxicity (LC50) | Varies; specific data lacking |
| Environmental Persistence | High |
Research Findings
Recent research has focused on the detection and quantification of HFPS in environmental samples using advanced analytical techniques such as high-resolution mass spectrometry (HRMS). These studies have successfully identified HFPS in various matrices including water and biota samples from contaminated sites .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what factors influence reaction efficiency?
The compound is typically synthesized via nucleophilic substitution between 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid and 1,1,1,3,3,3-hexafluoropropan-2-ol. Methodological considerations include:
- Coupling agents : Use of agents like DCC (dicyclohexylcarbodiimide) to activate the sulfonic acid for esterification under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred to stabilize intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of fluorinated groups.
Variability in yields may arise from trace moisture or incomplete activation of the sulfonic acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 19F NMR : Critical for identifying fluorine environments, with shifts typically between -70 to -120 ppm for CF3 and CF2 groups.
- IR spectroscopy : Strong absorption bands near 1350–1450 cm⁻¹ (S=O stretching) and 1150–1250 cm⁻¹ (C-F stretching).
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF can confirm molecular weight, with isotopic patterns reflecting fluorine abundance.
- X-ray crystallography : For structural elucidation, though challenges exist due to the compound’s high volatility .
Q. How does the compound’s stability vary under different storage conditions?
- Moisture sensitivity : Hydrolysis of the sulfonate ester bond can occur in humid environments, necessitating storage under inert gas (e.g., argon).
- Thermal stability : Decomposition above 150°C is observed, with release of sulfur trioxide (SO3) and fluorinated fragments. Stability studies should employ TGA-DSC to map safe handling thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for fluorinated sulfonate esters?
Discrepancies in reactivity (e.g., nucleophilic substitution rates) may stem from:
- Solvent effects : Fluorinated alcohols (e.g., HFIP) can enhance electrophilicity of the sulfonate group via hydrogen-bond stabilization of transition states.
- Counterion interactions : Potassium or tetrabutylammonium counterions in precursor salts may alter reaction pathways.
Systematic studies comparing solvents (e.g., HFIP vs. DMF) and leaving-group activation are recommended .
Q. How can computational modeling guide the design of derivatives with tailored electronic properties?
- DFT calculations : Analyze electron-withdrawing effects of the nonafluorobutane sulfonate group on reaction intermediates.
- Solvent modeling : COSMO-RS simulations predict solubility and aggregation behavior in fluorinated media.
- Docking studies : For biological applications, model interactions with protein targets (e.g., ATP-binding sites) to optimize steric and electronic complementarity .
Q. What are the challenges in applying this compound as a surfactant in colloidal systems?
- Low critical micelle concentration (CMC) : High fluorophilicity necessitates mixed surfactant systems (e.g., with hydrocarbon surfactants) to stabilize emulsions.
- Interfacial tension : Surface tension measurements (e.g., pendant drop method) reveal limited efficacy in aqueous phases, requiring co-solvents like supercritical CO2 .
Q. How does the compound’s toxicity profile influence handling protocols in biological studies?
- In vitro toxicity : EPA data on related perfluorobutane sulfonates suggest mitochondrial toxicity via uncoupling of oxidative phosphorylation.
- Safety measures : Use gloveboxes for synthesis, and conduct cell-based assays with EC50 monitoring using MTT or resazurin assays.
- Waste disposal : Incineration at >1100°C is required to prevent persistent fluorinated byproducts .
Q. What methodological advances address its limited solubility in non-fluorinated solvents?
- Co-solvent systems : Blends with HFE-7100 (methoxy-nonafluorobutane) or ionic liquids (e.g., BMIM-PF6) improve solubility for reaction setups.
- Nanoparticle encapsulation : Embedding in fluorinated dendrimers or liposomes enhances aqueous dispersion for biomedical applications .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activity in cross-coupling reactions?
- Ligand effects : Bulky phosphine ligands may sterically hinder access to the sulfonate group, reducing catalytic turnover.
- Redox interference : Fluorinated sulfonates can act as oxidants in Pd-catalyzed reactions, leading to divergent pathways.
Controlled experiments with in situ NMR monitoring are advised to track intermediate species .
Q. How do structural analogs inform SAR for antiviral or antimicrobial applications?
- Fluorine positioning : Replacements at the hexafluoropropan-2-yl group (e.g., with chlorotrifluoroethyl) modulate logP and membrane permeability.
- Sulfonate group modifications : Triflate or mesylate analogs exhibit faster hydrolysis rates, impacting prodrug activation kinetics.
Comparative MIC (minimum inhibitory concentration) assays against Gram-negative bacteria (e.g., E. coli) are critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
